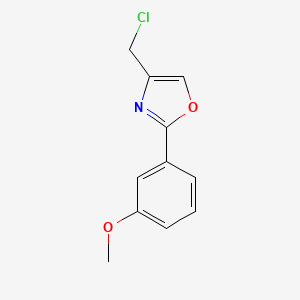

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole

Description

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole is a heterocyclic compound featuring a 1,3-oxazole core substituted with a chloromethyl group at the 4-position and a 3-methoxyphenyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its chloromethyl group enables further functionalization, while the 3-methoxyphenyl substituent contributes to electronic modulation and steric effects .

Properties

IUPAC Name |

4-(chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-10-4-2-3-8(5-10)11-13-9(6-12)7-15-11/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRUBERKIHANLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=CO2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxybenzaldehyde with chloroacetyl chloride in the presence of a base to form an intermediate, which then undergoes cyclization to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of various 1,3-oxazole derivatives, including those similar to 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole. The compound has been evaluated for its ability to inhibit cancer cell growth across different tumor types.

Case Study: Biological Evaluation

A study conducted on a series of novel 1,3-oxazole sulfonamides demonstrated significant growth inhibition against the NCI-60 human tumor cell lines. The compounds exhibited high specificity for leukemia cell lines, with some derivatives showing GI50 values in the low micromolar to nanomolar ranges. The compound bearing a chloro substituent was particularly noted for its activity against leukemia cells .

Table 1: Growth Inhibition Data for 1,3-Oxazole Derivatives

| Compound | Mean GP (%) | Mean GI50 (μM) |

|---|---|---|

| 4-Chloro-2-(3-methoxyphenyl)-1,3-oxazole | 11.4 | 0.655 |

| Other Derivatives | Various | Various |

This table summarizes the growth inhibition percentages (GP) and half-maximal inhibitory concentration (GI50) values observed in preliminary screenings.

Mechanistic Insights

The binding of oxazole compounds to tubulin can induce depolymerization, effectively halting cancer cell proliferation. Compounds with halogenated groups have shown enhanced activity, suggesting that structural modifications can significantly impact their efficacy .

Synthesis and Structural Variations

The synthesis of 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole and its analogs has been explored extensively. Methods include regioselective reactions that yield high purity and yield of the desired products.

Synthetic Pathways

A highly regioselective preparation method for 4-chloromethyl-1,3-oxazoles has been documented, emphasizing the versatility of synthetic strategies available for generating these compounds .

Table 2: Synthetic Yields of Oxazole Derivatives

| Compound | Yield (%) |

|---|---|

| 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole | TBD |

| Other Variants | Various |

Broader Applications

Beyond oncology, compounds like 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole are being investigated for their potential roles in other therapeutic areas such as anti-inflammatory agents and antimicrobial properties.

Research Directions

The exploration of oxazole derivatives in marine natural products has revealed their presence in various bioactive compounds derived from amino acids . This opens avenues for further investigation into their pharmacological profiles.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazole Core

Halogen-Substituted Phenyl Derivatives

- 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole Substituent: 3-chlorophenyl (electron-withdrawing Cl vs. electron-donating OMe). This compound is commercially available (Santa Cruz Biotechnology, $248/250 mg) .

- 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

Alkyl-Substituted Derivatives

- 4-(Chloromethyl)-5-methyl-2-(2-chlorophenyl)oxazole Substituents: 5-methyl and 2-chlorophenyl. Synthesis: Involves POCl3 in dichloroethane (DCE), yielding 71% .

- 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole

Trifluoromethyl-Substituted Derivatives

- 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole

Antimicrobial Activity

- N-acyl-α-amino oxazoles (e.g., 5-phenyl-1,3-oxazole derivatives) exhibit potent activity against C. albicans and Gram-positive bacteria .

- Oxazole clubbed pyridyl-pyrazolines (e.g., compound 1a) show enhanced antimicrobial efficacy due to synergistic electronic effects from chlorophenyl and pyridyl groups .

Acaricidal Activity

Physical and Chemical Properties

Biological Activity

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole is a compound belonging to the oxazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure

The structure of 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole consists of a chloromethyl group attached to the oxazole ring, along with a methoxy-substituted phenyl group. This unique arrangement contributes to its biological activity.

Antiproliferative Effects

Research indicates that oxazole derivatives, including 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole, exhibit significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its cytotoxicity and potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 activation |

| U-937 (Leukemia) | 0.12–2.78 | Inhibits cell proliferation |

| A549 (Lung Cancer) | 2.41 | Disrupts cell cycle |

The above table summarizes the cytotoxic effects of the compound on various cancer cell lines, indicating its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle disruption.

The mechanism of action involves the interaction of the chloromethyl group with nucleophilic sites on proteins, which may inhibit their function. The methoxyphenyl group enhances binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in target proteins.

Study on Anticancer Activity

In a study published in MDPI, compounds similar to 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole demonstrated higher biological potency than traditional chemotherapeutics like doxorubicin against various cancer cell lines . Flow cytometry assays revealed that these compounds effectively induce apoptosis in MCF-7 and other cancer cells in a dose-dependent manner.

In Vivo Studies

Further evaluation through in vivo studies is necessary to assess the clinical potential of this compound. Preliminary results suggest that modifications to the structure could enhance its pharmacological profile and efficacy against cancer .

Applications in Medicinal Chemistry

The compound is being investigated as a pharmacophore in drug development targeting neurological and inflammatory conditions . Its unique structure allows for potential applications in materials science as well, particularly in developing novel materials with specific electronic or optical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole, and what key reaction parameters influence yield?

- Methodology :

- Route 1 : Cyclocondensation of pre-functionalized precursors. For example, react 3-methoxybenzaldehyde with a chloromethyl-containing oxazole precursor (e.g., 2-aminooxazole derivatives) under acidic or basic conditions. Lewis acids like ZnCl₂ may enhance chloromethylation efficiency .

- Route 2 : Post-functionalization of a pre-synthesized oxazole core. Introduce the chloromethyl group via nucleophilic substitution using chloromethylating agents (e.g., ClCH₂OCH₃) in the presence of a catalyst. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and byproduct formation .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (1:1.2 molar ratio of oxazole to chloromethyl agent) to minimize side reactions like over-alkylation.

Q. Which spectroscopic techniques are most effective for characterizing 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole?

- Methodology :

- NMR : ¹H NMR identifies the methoxy group (δ 3.8–3.9 ppm, singlet) and chloromethyl protons (δ 4.5–4.7 ppm, doublet). ¹³C NMR confirms the oxazole ring carbons (δ 145–160 ppm) and quaternary aromatic carbons .

- IR : Look for C-O-C stretching (~1250 cm⁻¹) in the methoxy group and C-Cl vibrations (~650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 224.05 for C₁₁H₁₀ClNO₂) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodology :

- Antimicrobial Agents : The oxazole core and chloromethyl group enable covalent binding to bacterial enzymes (e.g., penicillin-binding proteins). Test activity via MIC assays against S. aureus and E. coli .

- Protease Inhibitors : The 3-methoxyphenyl group may interact with hydrophobic enzyme pockets. Use fluorescence-based assays to evaluate inhibition of trypsin-like proteases .

Advanced Research Questions

Q. How does the electron-donating methoxy group at the 3-position influence the compound’s reactivity in substitution reactions?

- Methodology :

- Comparative Studies : Synthesize analogs with electron-withdrawing groups (e.g., nitro) at the same position. Compare reaction rates in nucleophilic aromatic substitution using kinetic studies (UV-Vis monitoring) .

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions. The methoxy group increases electron density on the oxazole ring, favoring electrophilic attacks at the 4-position .

Q. How can contradictory solubility data from different studies be resolved?

- Methodology :

- Solvent Screening : Use a standardized protocol (e.g., shake-flask method) across solvents (DMSO, ethanol, water). Note discrepancies due to impurities (e.g., residual DMF in samples) .

- Thermodynamic Analysis : Measure solubility via differential scanning calorimetry (DSC) to assess polymorphic forms. Contradictions may arise from amorphous vs. crystalline states .

Q. What strategies optimize regioselectivity when introducing additional substituents to the oxazole ring?

- Methodology :

- Directed Metalation : Use directing groups (e.g., trimethylsilyl) to control lithiation positions. For example, LiTMP at −78°C selectively deprotonates the 5-position .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd(PPh₃)₄ to couple boronic acids to the 2- or 4-positions. The chloromethyl group may require protection (e.g., as a silyl ether) to prevent side reactions .

Q. What computational tools predict the compound’s metabolic stability in vivo?

- Methodology :

- ADMET Modeling : Use SwissADME or Schrödinger’s QikProp to estimate logP (≈2.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 interactions. The chloromethyl group may increase hepatotoxicity risk .

- Metabolite Prediction : Run simulations with MetaSite to identify likely oxidation sites (e.g., methoxy demethylation or oxazole ring hydroxylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.